1-Bromo-2,6-difluorobenzene (CAS 64248-56-2) is a highly specialized, doubly ortho-fluorinated halogenated building block widely utilized in the synthesis of pharmaceuticals, advanced optoelectronic materials (such as MR-TADF emitters), and Lewis acid catalysts (e.g., tris(2,6-difluorophenyl)borane). The presence of two strongly electron-withdrawing fluorine atoms flanking the bromine atom creates a unique electronic and steric environment. This configuration highly activates the carbon-bromine bond for rapid lithium-halogen exchange while simultaneously imposing significant steric hindrance during transition-metal-catalyzed cross-coupling. For industrial and academic buyers, procuring this exact isomer is essential when downstream applications require the symmetrical, dual-ortho blocking effect to tune molecular conformation, enhance metabolic stability, or enforce specific regiocontrol during complex multi-ring borylation [1].
Substituting 1-bromo-2,6-difluorobenzene with its positional isomer, 1-bromo-2,4-difluorobenzene, or the non-brominated parent, 1,3-difluorobenzene, fundamentally alters process viability. The 2,4-isomer lacks the symmetrical steric shielding around the reaction center, leading to different dihedral angles in cross-coupled products and failing to provide the necessary conformational locking required for specific OLED emitters or target-binding pharmacophores. Conversely, attempting to use 1,3-difluorobenzene relies on directed ortho-metalation (DoM), which frequently suffers from poor regioselectivity and requires harsh cryogenic conditions, often yielding complex isomeric mixtures. Procuring the 1-bromo-2,6-difluoro specific building block ensures absolute regiocontrol via direct lithium-halogen exchange, which is critical for reproducible, high-yield scale-up [1].
In the synthesis of multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters, achieving precise regiocontrol during borylation is critical. Research demonstrates that utilizing 1,3-difluorobenzene via directed ortho-lithiation (DoM) often results in low reactivity and poor regioselectivity, complicating purification. In contrast, utilizing 1-bromo-2,6-difluorobenzene (or its derivatives) allows for direct lithium-halogen exchange. This method secures the reactive site between the two functional groups, enabling regioselective one-pot borylation with isolated yields reaching 74–87% for complex intermediates, bypassing the isomeric byproducts associated with DoM [1].
| Evidence Dimension | Regioselective borylation yield and pathway efficiency |
| Target Compound Data | 1-Bromo-2,6-difluorobenzene enables direct Li-halogen exchange, yielding 74-87% of the desired regiomer |
| Comparator Or Baseline | 1,3-Difluorobenzene requires DoM, resulting in low regioselectivity and complex isomeric mixtures |
| Quantified Difference | Direct exchange avoids isomeric mixtures, securing high yields (>74%) vs. poor regiocontrol |
| Conditions | One-pot borylation, tandem lithiation/borylation for MR-TADF frameworks |
For OLED material manufacturers, procuring the brominated precursor is essential to guarantee regiopurity and maximize yields in the critical borylation step.
The symmetrical ortho-fluorine atoms in 1-bromo-2,6-difluorobenzene impose severe steric hindrance during transition-metal catalysis compared to mono-ortho or para-substituted analogs. In NiCl2(dppp)/dppf-catalyzed neopentylglycolborylation, standard conditions yield poor-to-fair results even after extended reaction times (>44 hours) due to this dual steric block. However, the addition of zero-valent zinc (Zn0) as an activator dramatically accelerates the process, achieving high conversion and good isolated yields in just 1 to 6 hours [1].
| Evidence Dimension | Reaction time and yield in Ni-catalyzed borylation |
| Target Compound Data | 1-Bromo-2,6-difluorobenzene with Zn additive completes in 1-6 h with good yields |
| Comparator Or Baseline | 1-Bromo-2,6-difluorobenzene without Zn additive requires >44 h for poor-to-fair yields |
| Quantified Difference | >85% reduction in reaction time (from >44 h to 1-6 h) when adapting the catalyst system |
| Conditions | NiCl2(dppp)/dppf catalysis, neopentylglycolborane, with/without Zn0 |
Buyers scaling up cross-coupling of this specific isomer must proactively modify standard catalytic protocols (e.g., adding Zn) to overcome its unique steric shielding.
When synthesizing sterically hindered biphenyl compounds, such as TRPM8 antagonists, utilizing 2,6-difluorophenylboronic acid often leads to suboptimal yields due to protodeboronation and steric bulk. Reversing the coupling polarity by procuring 1-bromo-2,6-difluorobenzene as the electrophile and coupling it with an aminonitrophenylboronate ester significantly enhances the reaction efficiency. This inverted strategy achieved a 91% yield of the highly congested biphenylnitroaniline intermediate, demonstrating the superior electrophilic reliability of the bromide in optimized Suzuki protocols [1].
| Evidence Dimension | Suzuki coupling yield for 2,6-disubstituted biphenyls |
| Target Compound Data | 1-Bromo-2,6-difluorobenzene + aryl boronate ester (91% yield) |
| Comparator Or Baseline | Forward coupling using 2,6-difluorophenylboronic acid (lower yields due to instability) |
| Quantified Difference | Reversing polarity to use the 2,6-difluoroaryl bromide maximizes yield to 91% |
| Conditions | (dppf)PdCl2·DCM, DME, 2 M aq Na2CO3, 90 °C |
Procuring the bromide rather than the boronic acid allows chemists to invert the Suzuki coupling polarity, maximizing yields in sterically congested pharmaceutical syntheses.
1-Bromo-2,6-difluorobenzene is the optimal starting material for synthesizing boron-based multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters. Its precise halogenation pattern allows for clean lithium-halogen exchange, ensuring regioselective borylation that is impossible to achieve efficiently via the directed ortho-metalation of 1,3-difluorobenzene [1].
In medicinal chemistry, particularly for targets requiring a conformational lock (e.g., TRPM8 antagonists or anti-inflammatory stilbenes), this compound serves as a highly reliable electrophile. It enables high-yield Suzuki couplings when paired with aryl boronate esters, bypassing the instability issues of 2,6-difluorophenylboronic acid [3].
The compound is a critical precursor for the synthesis of tris(2,6-difluorophenyl)borane and related frustrated Lewis pair (FLP) catalysts. The dual ortho-fluorine substitution maximizes the Lewis acidity of the boron center while providing the necessary steric bulk to prevent unwanted adduct formation in catalytic alkene functionalization [2].
Flammable;Irritant